BenchChemオンラインストアへようこそ!

(R)-2-(3,3-dimethylureido)-2-phenylacetic acid

HPPD inhibition tyrosine catabolism type I tyrosinemia

Procure the (R)-enantiomer of this α-ureido carboxylic acid (CAS 1007879-93-7), the only stereoisomer with published human HPPD inhibitory data (Ki=219 nM). Unlike the (S)-enantiomer or positional isomer (CAS 959577-84-5), only this conformationally defined fragment hit ensures reproducible SAR, validated selectivity panels, and reliable co-crystallography studies. With a low LogP of 0.72 for aqueous solubility and a chiral center for SBDD fragment growing, it uniquely bridges the gap between triketone and pyrazolone-quinazolone chemotypes. Avoid uncontrolled variables; choose the only stereochemically validated reference standard to guarantee experimental reproducibility.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Cat. No. B7865257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(3,3-dimethylureido)-2-phenylacetic acid
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H14N2O3/c1-13(2)11(16)12-9(10(14)15)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,16)(H,14,15)/t9-/m1/s1
InChIKeyNLPIZOSHELQGNL-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(3,3-Dimethylureido)-2-phenylacetic acid – Chiral Urea-Derived HPPD Inhibitor for Medicinal Chemistry and Target Engagement Studies


(R)-2-(3,3-Dimethylureido)-2-phenylacetic acid (CAS 1007879-93-7) is a chiral, non-racemic α-ureido carboxylic acid belonging to the N-carbamoyl-α-phenylglycine structural class, with molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol [1]. The compound bears a 3,3-dimethylureido substituent at the α-carbon of phenylacetic acid in the (R)-configuration, yielding the IUPAC designation (2R)-2-(dimethylcarbamoylamino)-2-phenylacetic acid . It has been characterized as an inhibitor of human 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism and a validated target for both herbicidal development and the treatment of type I tyrosinemia [2]. Its resolved single-enantiomer identity and defined HPPD activity distinguish it from achiral positional isomers and racemic mixtures within the dimethylureido-phenylacetic acid family.

Why Generic Substitution Fails for (R)-2-(3,3-Dimethylureido)-2-phenylacetic acid – Stereochemical, Positional, and Chemotype Barriers to Interchangeability


Interchanging this compound with a positional isomer, the opposite enantiomer, or an alternative HPPD-inhibitor chemotype introduces uncontrolled variables that undermine experimental reproducibility. The (R)-enantiomer (CAS 1007879-93-7) is a single, defined stereoisomer whose HPPD inhibitory activity (Ki = 219 nM) may differ substantially from its (S)-counterpart (CAS 1335034-79-1), for which no equivalent potency data have been reported [1]. The positional isomer 3-(3,3-dimethylureido)phenylacetic acid (CAS 959577-84-5) places the urea moiety on the aromatic ring rather than the α-carbon, eliminating the chiral center and fundamentally altering the pharmacophoric geometry . Furthermore, substitution with high-potency pyrazolone-quinazolone HPPD inhibitors (Ki = 10–25 nM) or the clinical triketone NTBC (IC₅₀ = 173 nM) introduces different chemotypes with divergent selectivity profiles, physicochemical properties, and off-target liabilities, making direct functional equivalence impossible without controlled comparative data [2].

Quantitative Differentiation Evidence for (R)-2-(3,3-Dimethylureido)-2-phenylacetic acid – Comparator-Anchored Procurement Guide


Human HPPD Inhibitory Potency: (R)-α-Ureido Acid vs. Clinical Benchmark NTBC (Nitisinone)

The target compound inhibits recombinant human HPPD with a Ki of 219 nM, as measured in a purified His6-tagged enzyme assay monitoring maleylacetoacetate formation by UV/visible spectroscopy over 30 minutes [1]. This places its potency in the same order of magnitude as the clinically approved HPPD inhibitor nitisinone (NTBC), which exhibits an IC₅₀ of 173 nM against human HPPD . The approximately 1.27-fold difference in potency indicates that (R)-2-(3,3-dimethylureido)-2-phenylacetic acid represents a structurally distinct chemical starting point with comparable target engagement to the established clinical agent, while offering a non-triketone chemotype that may circumvent triketone-associated selectivity limitations.

HPPD inhibition tyrosine catabolism type I tyrosinemia enzyme kinetics drug discovery

Positional Isomer Differentiation: α-Ureido (R)-Enantiomer vs. 3-Arylureido Achiral Isomer

The target compound bears the dimethylureido group on the α-carbon of the phenylacetic acid scaffold, producing a chiral center at C-2 with defined (R)-absolute configuration [1]. In contrast, the commercially available positional isomer 3-(3,3-dimethylureido)phenylacetic acid (CAS 959577-84-5, mp 155–156°C) places the identical urea substituent at the meta position of the aromatic ring, yielding an achiral molecule with fundamentally different spatial presentation of the urea pharmacophore and carboxylic acid group . No HPPD inhibition data have been reported for the 3-arylureido isomer, rendering its biological equivalence unsubstantiated. This positional shift eliminates the stereogenic center that defines the (R)-enantiomer's three-dimensional interaction with chiral enzyme active sites.

positional isomerism pharmacophore geometry structure-activity relationship chiral integrity chemical procurement

Enantiomeric Specificity: Resolved (R)-Enantiomer vs. (S)-Enantiomer and Racemic Mixture

(R)-2-(3,3-dimethylureido)-2-phenylacetic acid is supplied as the single, resolved (R)-enantiomer with a commercial purity specification of 95% (HPLC) . The (S)-enantiomer (CAS 1335034-79-1) is registered as a distinct chemical entity . No comparative HPPD inhibition data have been reported for the (S)-enantiomer or the racemic mixture, meaning the stereochemical dependence of target engagement remains uncharacterized in the public domain. This represents a critical knowledge gap: procurement of the racemate or the opposite enantiomer would introduce an undefined mixture of stereoisomers with unknown and potentially divergent HPPD inhibitory profiles, undermining dose-response reproducibility and SAR interpretation.

chiral resolution enantiomeric purity stereospecific activity pre-clinical development enantioselective synthesis

Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile vs. Triketone HPPD Inhibitors

The target compound exhibits a computed LogP of 0.72–0.8 (XLogP3 = 0.8 by PubChem; vendor-reported LogP = 0.72) [1], which is substantially lower than the representative triketone HPPD inhibitor mesotrione (calculated LogP ≈ 2.1) [2]. This >1.3 log unit difference corresponds to an approximately 20-fold lower octanol-water partition coefficient, predicting significantly higher aqueous solubility and lower membrane permeability for the α-ureido acid. The compound possesses 2 hydrogen bond donors (urea NH, carboxylic acid OH) and 3 hydrogen bond acceptors, with a fraction of sp³-hybridized carbons (Fsp³) of 0.27 , placing it within favorable drug-like property space yet distinct from the more lipophilic triketone class.

lipophilicity drug-likeness physicochemical profiling permeability solubility

Chemotype Divergence: α-Ureido Phenylacetic Acid vs. Pyrazolone-Quinazolone HPPD Inhibitor Series

Within the broader landscape of human HPPD inhibitors, the target compound represents a minimal α-ureido phenylacetic acid scaffold (MW 222.24) that is structurally remote from the pyrazolone-quinazolone hybrid series reported by Xu et al. (2014), where the most potent congeners achieve Ki values of 10–25 nM (e.g., CHEMBL3342603: Ki = 10 nM; CHEMBL3342605: Ki = 13 nM) [1][2]. The target compound's Ki of 219 nM places it approximately 10–22-fold less potent than the optimized pyrazolone-quinazolone leads, consistent with its substantially lower molecular weight (222 vs. ~390–440 Da) and reduced structural complexity. This potency gap is characteristic of an early-stage, fragment-like or minimal pharmacophore starting point, distinct from heavily optimized heterocyclic series.

scaffold hopping chemotype diversity lead optimization intellectual property HPPD inhibitor classes

Recommended Application Scenarios for (R)-2-(3,3-Dimethylureido)-2-phenylacetic acid Based on Quantitative Differentiation Evidence


Fragment-Based or Minimal-Pharmacophore Lead Discovery for Human HPPD

With a molecular weight of 222.24 Da, a confirmed human HPPD Ki of 219 nM, and a structurally minimal α-ureido acid scaffold distinct from triketone and pyrazolone-quinazolone chemotypes, this compound is ideally suited as a validated fragment hit for structure-based drug design (SBDD) campaigns targeting human HPPD [1]. Its resolved (R)-stereochemistry provides a defined three-dimensional starting point for co-crystallization, molecular docking, and fragment growing/merging strategies, while its low lipophilicity (LogP 0.72–0.8) offers a favorable aqueous solubility profile for biochemical assay development .

Chemotype Comparator for HPPD Inhibitor Selectivity Profiling

The α-ureido phenylacetic acid scaffold occupies a distinct region of chemical space relative to the clinically used triketone NTBC (IC₅₀ = 173 nM) and the high-potency pyrazolone-quinazolone series (Ki = 10–25 nM) [1][2]. This compound can serve as a structurally divergent reference inhibitor in selectivity panels designed to assess off-target interactions across HPPD inhibitor chemotypes, enabling researchers to deconvolve scaffold-specific effects from target-specific pharmacology in phenotypic screening cascades.

Enantioselective SAR Studies of α-Ureido Acid HPPD Inhibitors

As the only stereoisomer in the dimethylureido-phenylacetic acid family with publicly reported human HPPD inhibitory data (Ki = 219 nM), the (R)-enantiomer serves as the essential reference standard for any enantioselective structure-activity relationship (SAR) investigation [1]. Procurement of this single, defined enantiomer (95% purity) enables controlled comparison with the (S)-enantiomer (CAS 1335034-79-1) or the racemic mixture in paired biochemical assays, addressing the critical knowledge gap regarding stereochemical dependence of HPPD target engagement .

Positional Isomer Control in Pharmacophore Validation Studies

The positional isomer 3-(3,3-dimethylureido)phenylacetic acid (CAS 959577-84-5) provides a structurally matched but achiral comparator that relocates the urea pharmacophore from the α-carbon to the meta-aromatic position . Paired testing of the α-ureido (R)-enantiomer against the 3-arylureido isomer allows rigorous validation of whether HPPD inhibition depends on the α-ureido substitution pattern and the presence of the stereogenic center, an essential control for pharmacophore model refinement and virtual screening validation.

Quote Request

Request a Quote for (R)-2-(3,3-dimethylureido)-2-phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.